Cas no 2171720-05-9 (5-tert-butyl-9-methyl-1-oxa-4,9-diazaspiro5.5undecane)

5-tert-Butyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane is a spirocyclic compound featuring a unique heterocyclic structure with both oxygen and nitrogen atoms integrated into its framework. Its rigid spiro architecture enhances stability and influences its reactivity, making it valuable in pharmaceutical and agrochemical applications. The tert-butyl and methyl substituents contribute to steric hindrance, potentially improving selectivity in synthetic pathways. This compound is of interest in medicinal chemistry for its potential as a scaffold in drug discovery, particularly for targeting central nervous system (CNS) receptors or enzyme inhibition. Its well-defined molecular structure allows for precise modifications, aiding in the development of specialized intermediates for research and industrial use.
5-tert-butyl-9-methyl-1-oxa-4,9-diazaspiro5.5undecane structure
2171720-05-9 structure
商品名:5-tert-butyl-9-methyl-1-oxa-4,9-diazaspiro5.5undecane
CAS番号:2171720-05-9
MF:C13H26N2O
メガワット:226.358343601227
CID:6223430
PubChem ID:165840176

5-tert-butyl-9-methyl-1-oxa-4,9-diazaspiro5.5undecane 化学的及び物理的性質

名前と識別子

    • 5-tert-butyl-9-methyl-1-oxa-4,9-diazaspiro5.5undecane
    • EN300-1647080
    • 5-tert-butyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane
    • 2171720-05-9
    • インチ: 1S/C13H26N2O/c1-12(2,3)11-13(16-10-7-14-11)5-8-15(4)9-6-13/h11,14H,5-10H2,1-4H3
    • InChIKey: ZXKDCPBSAVQNDL-UHFFFAOYSA-N
    • ほほえんだ: O1CCNC(C(C)(C)C)C21CCN(C)CC2

計算された属性

  • せいみつぶんしりょう: 226.204513457g/mol
  • どういたいしつりょう: 226.204513457g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 239
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 24.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

5-tert-butyl-9-methyl-1-oxa-4,9-diazaspiro5.5undecane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1647080-1.0g
5-tert-butyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane
2171720-05-9
1g
$928.0 2023-06-04
Enamine
EN300-1647080-10.0g
5-tert-butyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane
2171720-05-9
10g
$3992.0 2023-06-04
Enamine
EN300-1647080-0.1g
5-tert-butyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane
2171720-05-9
0.1g
$817.0 2023-06-04
Enamine
EN300-1647080-0.25g
5-tert-butyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane
2171720-05-9
0.25g
$855.0 2023-06-04
Enamine
EN300-1647080-100mg
5-tert-butyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane
2171720-05-9
100mg
$817.0 2023-09-21
Enamine
EN300-1647080-500mg
5-tert-butyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane
2171720-05-9
500mg
$891.0 2023-09-21
Enamine
EN300-1647080-5000mg
5-tert-butyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane
2171720-05-9
5000mg
$2692.0 2023-09-21
Enamine
EN300-1647080-50mg
5-tert-butyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane
2171720-05-9
50mg
$780.0 2023-09-21
Enamine
EN300-1647080-1000mg
5-tert-butyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane
2171720-05-9
1000mg
$928.0 2023-09-21
Enamine
EN300-1647080-10000mg
5-tert-butyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane
2171720-05-9
10000mg
$3992.0 2023-09-21

5-tert-butyl-9-methyl-1-oxa-4,9-diazaspiro5.5undecane 関連文献

5-tert-butyl-9-methyl-1-oxa-4,9-diazaspiro5.5undecaneに関する追加情報

Introduction to 5-tert-butyl-9-methyl-1-oxa-4,9-diazaspiro5.5undecane (CAS No. 2171720-05-9)

5-tert-butyl-9-methyl-1-oxa-4,9-diazaspiro5.5undecane, identified by the CAS number 2171720-05-9, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and chemical biology due to its unique structural and functional properties. This spirocyclic compound features a fused oxacycle and diazacycle framework, which makes it a promising candidate for various biochemical applications. The presence of both tert-butyl and methyl substituents in its structure enhances its steric and electronic characteristics, making it an intriguing subject for further investigation.

The molecular structure of 5-tert-butyl-9-methyl-1-oxa-4,9-diazaspiro5.5undecane consists of a spiro center connecting an oxygen-containing heterocycle with a nitrogen-containing heterocycle. This arrangement introduces a high degree of conformational flexibility, which is often exploited in drug design to optimize binding affinity and metabolic stability. The 1-oxa moiety contributes to the compound's ability to interact with biological targets through hydrogen bonding, while the 4,9-diazaspiro core provides rigidity and stability to the overall structure.

In recent years, spirocyclic compounds have been extensively studied for their potential in medicinal chemistry due to their ability to mimic natural product scaffolds and exhibit high binding affinity. The 5-tert-butyl-9-methyl substituents in this compound are particularly noteworthy, as they can influence the compound's solubility, lipophilicity, and metabolic pathways. These features make it a valuable scaffold for developing novel therapeutic agents that target various biological pathways.

One of the most compelling aspects of 5-tert-butyl-9-methyl-1-oxa-4,9-diazaspiro5.5undecane is its potential application in the development of small-molecule inhibitors for enzymes and receptors involved in human diseases. For instance, studies have shown that spirocyclic oxadiazoles can interact with proteases and kinases, making them promising candidates for antiviral and anticancer therapies. The spirocyclic nature of this compound allows for precise tuning of its pharmacokinetic properties, which is crucial for drug development.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 5-tert-butyl-9-methyl-1-oxa-4,9-diazaspiro5.5undecane with various biological targets using molecular docking simulations. These studies have revealed that the compound can effectively bind to enzymes such as kinases and proteases, suggesting its potential as a lead compound for drug discovery. Additionally, the presence of both oxygen and nitrogen heterocycles in its structure enhances its ability to form multiple hydrogen bonds with biological targets, increasing its binding affinity.

The synthesis of 5-tert-butyl-9-methyl-1-oxa-4,9-diazaspiro5.5undecane involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Researchers have developed novel synthetic routes that leverage transition metal catalysis and asymmetric methods to construct the spirocyclic core efficiently. These advances have made it possible to produce larger quantities of the compound for further biological testing.

In conclusion, 5-tert-butyl-9-methyl-1-oxa-4,9-diazaspiro5.5undecane (CAS No. 2171720-05-9) is a structurally unique and biologically relevant compound with significant potential in medicinal chemistry. Its spirocyclic framework, combined with strategic substituents such as tert-butyl and methyl, makes it an ideal candidate for developing novel therapeutic agents targeting various human diseases. Continued research into this compound will likely uncover new applications and enhance our understanding of its pharmacological properties.

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